molecular formula C10H17N3O B1379244 1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 1461706-85-3

1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No. B1379244
M. Wt: 195.26 g/mol
InChI Key: JLYGWGZFPGZJOT-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is prevalent in many pharmaceuticals and therapeutic agents due to its bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a bicyclic structure consisting of fused benzene and pyrazole rings. The 2-methoxyethyl group would be attached at the 1-position of the indazole, and an amine group would be attached at the 7-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and ether groups, as well as the aromatic indazole ring. The amine could potentially undergo reactions such as alkylation, acylation, or protonation. The ether could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indazole ring would likely contribute to its stability and rigidity. The ether and amine groups could potentially participate in hydrogen bonding, influencing its solubility properties .

Scientific Research Applications

  • Poly(N,N-bis(2-methoxyethyl)acrylamide)

    • Application Summary : This polymer is thermoresponsive and exhibits a lower critical solution temperature (LCST)–type phase transition .
    • Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
    • Results : The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions .
  • pH-Responsive Microgels

    • Application Summary : Microgels are microscopic hydrogels that have attracted much attention as vehicles for drug delivery .
    • Methods of Application : Microgels can be fabricated through different methods .
    • Results : Stimuli-responsive microgels are smart drug delivery carriers and have the capability to incorporate and release their host molecules in response to stimuli (pH, ionic strength, and temperature), for targeted drug delivery .
  • Poly(2-methoxyethyl acrylate) (PMEA)

    • Application Summary : PMEA is a US FDA-approved biocompatible polymer .
    • Methods of Application : The interaction behavior of human umbilical vein endothelial cells (HUVECs) and platelets with PMEA-analogous polymers was investigated .
    • Results : The study provided insights into HUVEC–polymer and platelet–polymer interaction behavior .
  • 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

    • Application Summary : This compound is used for synthesis .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results : The compound has a molar mass of 424.38 g/mol and a pH of 5 in water .
  • Poly(2-methoxyethyl acrylate) Dispersion in Denture Base Resin

    • Application Summary : This study aimed to optimize the use of Poly(2-methoxyethyl acrylate) (PMEA) in dental resins .
    • Methods of Application : Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared .
    • Results : Resins with low-MW PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins .
  • Poly(N,N-bis(2-methoxyethyl)acrylamide)

    • Application Summary : This tertiary polyacrylamide is thermoresponsive exhibiting a lower critical solution temperature (LCST)–type phase transition .
    • Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
    • Results : The specific results or outcomes obtained are not provided .
  • 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

    • Application Summary : This compound is used for synthesis .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results : The compound has a molar mass of 424.38 g/mol and a pH of 5 in water .
  • Cyanoacrylate Adhesives

    • Application Summary : The cyanoacrylate family of glues includes fast-drying, strong-bonding, one-part adhesives that have an industrial, household and even medical applications .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Biodegradable Polyester with Elevated LCST

    • Application Summary : This study examines the synthesis, polymerization, and analysis of a new monomer bearing a more hydrophilic pendant group, bis-2-methoxyethylamine (bMoEtA) .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity and potential therapeutic applications. This could include in vitro and in vivo studies to evaluate its efficacy and safety in various disease models .

properties

IUPAC Name

1-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-14-6-5-13-10-8(7-12-13)3-2-4-9(10)11/h7,9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYGWGZFPGZJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CCCC2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 2
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 3
Reactant of Route 3
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 4
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 5
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 6
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

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